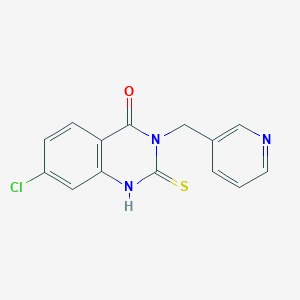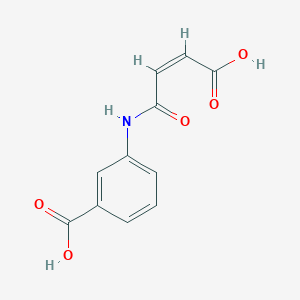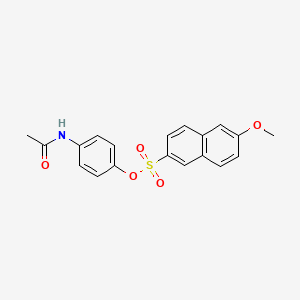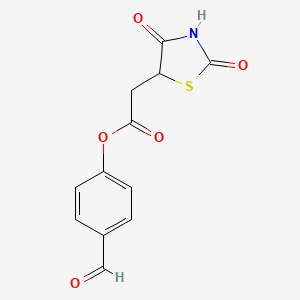
7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
描述
7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorine atom at the 7th position, a pyridin-3-ylmethyl group at the 3rd position, and a thioxo group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-2-aminobenzamide and pyridin-3-ylmethyl isothiocyanate.
Condensation Reaction: The 7-chloro-2-aminobenzamide is reacted with pyridin-3-ylmethyl isothiocyanate in the presence of a suitable base, such as triethylamine, to form the intermediate thiourea derivative.
Cyclization: The thiourea intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the desired quinazolinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.
化学反应分析
Types of Reactions
7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydroquinazolinone derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by binding to the ATP-binding site, preventing phosphorylation of target proteins.
相似化合物的比较
Similar Compounds
7-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the pyridin-3-ylmethyl group.
3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the chlorine atom at the 7th position.
7-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Has a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.
Uniqueness
The unique combination of the chlorine atom at the 7th position and the pyridin-3-ylmethyl group at the 3rd position imparts distinct chemical and biological properties to 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
属性
IUPAC Name |
7-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-3-4-11-12(6-10)17-14(20)18(13(11)19)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLUPHGXWLZZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153130 | |
| Record name | 7-Chloro-2,3-dihydro-3-(3-pyridinylmethyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451465-72-8 | |
| Record name | 7-Chloro-2,3-dihydro-3-(3-pyridinylmethyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451465-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2,3-dihydro-3-(3-pyridinylmethyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methylpiperidin-1-yl)prop-2-en-1-one](/img/structure/B3406890.png)
![Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate](/img/structure/B3406895.png)
![2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE](/img/structure/B3406909.png)
![5-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]hydrazin-1-ylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3406923.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate](/img/structure/B3406946.png)
![3-methyl-N-[(oxolan-2-yl)methyl]quinoxalin-2-amine](/img/structure/B3406951.png)


![(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B3406966.png)

